An In-depth Technical Guide to 5-iodo-1H-indene-1,3(2H)-dione: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-iodo-1H-indene-1,3(2H)-dione: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-iodo-1H-indene-1,3(2H)-dione, a halogenated derivative of the versatile 1,3-indandione scaffold. While specific experimental data for this particular analog is not extensively documented in publicly accessible literature, this document synthesizes information from the well-characterized parent compound and related derivatives to offer expert insights into its chemical nature, plausible synthetic routes, and potential applications for researchers in medicinal chemistry and drug development.
Introduction: The Indandione Scaffold and the Role of Halogenation
The 1,3-indandione nucleus is a privileged bicyclic aromatic β-diketone structure that serves as a foundational scaffold in numerous fields, from organic synthesis to pharmaceutical sciences.[1][2][3] Derivatives of 1,3-indandione have demonstrated a remarkable breadth of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The introduction of a halogen, such as iodine, onto this scaffold at the 5-position is a strategic chemical modification. The iodine atom can significantly influence the molecule's physicochemical properties—such as lipophilicity and metabolic stability—and its pharmacodynamic profile by altering electronic distribution and enabling new molecular interactions, including halogen bonding. Furthermore, an iodine substituent can serve as a handle for further synthetic transformations or for use in advanced analytical techniques.
Chemical Structure and Physicochemical Properties
The core structure of 5-iodo-1H-indene-1,3(2H)-dione consists of a benzene ring fused to a five-membered ring containing two ketone groups at positions 1 and 3. The iodine atom is substituted at the 5-position of the aromatic ring.
Caption: Chemical structure of 5-iodo-1H-indene-1,3(2H)-dione.
Predicted Physicochemical Properties
The properties of the parent compound, 1H-indene-1,3(2H)-dione, are well-documented.[5][6][7] Based on this data, we can extrapolate the expected properties for the 5-iodo derivative.
| Property | 1H-indene-1,3(2H)-dione (Parent Compound) | 5-iodo-1H-indene-1,3(2H)-dione (Predicted) |
| CAS Number | 606-23-5[5] | Not assigned |
| Molecular Formula | C₉H₆O₂[6] | C₉H₅IO₂ |
| Molecular Weight | 146.14 g/mol [6] | 272.04 g/mol |
| Appearance | White to yellowish solid[2] | Expected to be a pale yellow or off-white solid |
| Melting Point | 129-132 °C[2] | Expected to be higher than the parent compound |
| Solubility | Slightly soluble in water[2] | Expected to have lower aqueous solubility |
| Acidity (pKa) | The methylene protons are acidic | Acidity of methylene protons expected to be similar |
Synthesis and Reaction Mechanisms
A plausible and efficient synthetic route to 5-iodo-1H-indene-1,3(2H)-dione would likely start from 4-iodophthalic acid, which can be converted to its corresponding anhydride and then subjected to a Claisen-type condensation. This approach ensures regioselective placement of the iodine atom.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-iodo-1H-indene-1,3(2H)-dione.
Step-by-Step Experimental Protocol (Hypothetical)
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Anhydride Formation: 4-Iodophthalic acid is refluxed with an excess of acetic anhydride for 2-3 hours. The reaction mixture is then cooled, and the resulting crystalline 4-iodophthalic anhydride is collected by filtration and washed with a cold, non-polar solvent like hexane.
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Claisen Condensation: The dried 4-iodophthalic anhydride is added to a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol). Ethyl acetate is then added dropwise to the cooled solution. The mixture is stirred and gently heated to initiate the condensation. The rationale behind using a strong base like sodium ethoxide is to deprotonate the alpha-carbon of ethyl acetate, generating the nucleophilic enolate required for the reaction.
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Hydrolysis and Decarboxylation: After the condensation is complete, the resulting intermediate ester is not isolated. The reaction mixture is acidified (e.g., with dilute sulfuric or hydrochloric acid) and heated to reflux. This step hydrolyzes the ester and promotes the decarboxylation of the resulting β-keto acid, yielding the final product, 5-iodo-1H-indene-1,3(2H)-dione.[8] The product can then be purified by recrystallization.
Potential Applications in Research and Drug Development
The indandione scaffold is a key component in a variety of biologically active molecules.[1][4] The introduction of an iodine atom can be leveraged for several strategic advantages in drug discovery.
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Antimicrobial and Antiviral Agents: Halogenated aromatic compounds often exhibit enhanced antimicrobial activity. 5-iodo-1H-indene-1,3(2H)-dione could be a valuable lead compound for developing new antibacterial or antiviral therapies.[1]
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Enzyme Inhibition: Indandione derivatives have been investigated as inhibitors for various enzymes, including acetylcholinesterase (relevant for Alzheimer's disease) and tyrosinase.[1][9] The 5-iodo-substituent could enhance binding affinity or selectivity for specific enzyme targets. A related compound, 5-Iodo-1-indanone, is used in research related to enzyme inhibition and receptor binding.[10]
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Anticancer Therapeutics: Many anticancer agents incorporate halogenated scaffolds. The iodine atom can increase lipophilicity, potentially improving cell membrane permeability and bioavailability. The indandione core itself has been explored for its anticancer potential.[3][4]
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Molecular Probes and Imaging Agents: The presence of a heavy iodine atom makes this compound a candidate for X-ray crystallography to solve the structures of protein-ligand complexes. Furthermore, the iodine atom can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.
Conclusion
5-iodo-1H-indene-1,3(2H)-dione represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data remains limited, its properties and reactivity can be reliably predicted based on the extensive knowledge of its parent scaffold. The synthetic accessibility and the strategic placement of the iodine atom make it a highly attractive building block for the development of novel therapeutics, molecular probes, and advanced materials. This guide serves as a foundational resource to stimulate and support further investigation into this promising compound.
References
-
Lete, E., et al. Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. 2021. Available from: [Link]
-
CAS. 1,3-Indandione. CAS Common Chemistry. Available from: [Link]
-
Chem-Impex. 5-Iodo-1-indanone. Available from: [Link]
-
Sagan, F., et al. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini Rev Med Chem. 2020. Available from: [Link]
-
Bentham Science Publishers. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available from: [Link]
-
MDPI. Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia. 2022. Available from: [Link]
-
Wikipedia. 1,3-Indandione. Available from: [Link]
-
ResearchGate. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available from: [Link]
-
NIST. 1H-Indene-1,3(2H)-dione. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 1,3-Indandione. Available from: [Link]
-
Cheméo. Chemical Properties of 1H-Indene-1,3(2H)-dione (CAS 606-23-5). Available from: [Link]
-
Wójcik-Pszczoła, K., et al. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. 2021. Available from: [Link]
-
NIST. Mass Spectrum of 1H-Indene-1,3(2H)-dione. NIST Chemistry WebBook. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. IJPSR. 2019. Available from: [Link]
-
Iraji, A., et al. Novel heterocyclic hybrid of 2-(aryl)-1H-indene-1,3(2H)-dione targeting tyrosinase. Trends in Pharmaceutical Sciences. 2020. Available from: [Link]
Sources
- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1H-Indene-1,3(2H)-dione [webbook.nist.gov]
- 7. 1,3-Indandione | C9H6O2 | CID 11815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tips.sums.ac.ir [tips.sums.ac.ir]
- 10. jk-sci.com [jk-sci.com]
